molecular formula C37H41N3O6 B10862345 2-[[3-(4-methoxyphenyl)-2-[(2-naphthalen-1-ylacetyl)amino]propanoyl]amino]-N-[1-(4-methoxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide

2-[[3-(4-methoxyphenyl)-2-[(2-naphthalen-1-ylacetyl)amino]propanoyl]amino]-N-[1-(4-methoxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide

Cat. No.: B10862345
M. Wt: 623.7 g/mol
InChI Key: IJDYUMDIJFFMQQ-UHFFFAOYSA-N
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Description

TP-110 is a novel proteasome inhibitor derived from tyropeptin A, which is produced by the microorganism Kitasatospora species. Proteasome inhibitors are a class of compounds that block the action of proteasomes, cellular complexes that break down proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TP-110 involves the modification of tyropeptin A to enhance its inhibitory potency. The process includes constructing a structural model of tyropeptin A bound to the site responsible for the chymotrypsin-like activity of the mammalian 20S proteasome. Based on these modeling experiments, several derivatives of tyropeptin A were designed and synthesized .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

TP-110 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving TP-110 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of TP-110 depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

TP-110 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: TP-110 is used as a tool to study proteasome inhibition and its effects on protein degradation pathways.

    Biology: Researchers use TP-110 to investigate the role of proteasomes in cellular processes and to understand how proteasome inhibition affects cell cycle regulation and apoptosis.

    Medicine: TP-110 is being studied for its potential as a therapeutic agent in cancer treatment. .

    Industry: TP-110 could be used in the development of new drugs and therapeutic strategies targeting proteasomes.

Mechanism of Action

TP-110 exerts its effects by inhibiting the chymotrypsin-like activity of the 20S proteasome. This inhibition leads to the accumulation of regulatory proteins that are normally degraded by the proteasome, causing cell cycle arrest and apoptosis. TP-110 specifically inhibits the degradation of proteins such as p21 and p27, which are negative regulators of cell cycle progression. Additionally, TP-110 inhibits the nuclear translocation and DNA binding activity of nuclear factor-kappa B (NF-κB), further contributing to its anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TP-110

TP-110 is unique in its selective inhibition of the chymotrypsin-like activity of the 20S proteasome, without affecting other protease activities such as post-glutamyl-peptide hydrolyzing and trypsin-like activities. This selectivity makes TP-110 a valuable tool for studying the specific effects of chymotrypsin-like proteasome inhibition and for developing targeted cancer therapies .

Properties

Molecular Formula

C37H41N3O6

Molecular Weight

623.7 g/mol

IUPAC Name

2-[[3-(4-methoxyphenyl)-2-[(2-naphthalen-1-ylacetyl)amino]propanoyl]amino]-N-[1-(4-methoxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C37H41N3O6/c1-24(2)35(37(44)38-29(23-41)20-25-12-16-30(45-3)17-13-25)40-36(43)33(21-26-14-18-31(46-4)19-15-26)39-34(42)22-28-10-7-9-27-8-5-6-11-32(27)28/h5-19,23-24,29,33,35H,20-22H2,1-4H3,(H,38,44)(H,39,42)(H,40,43)

InChI Key

IJDYUMDIJFFMQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OC)C=O)NC(=O)C(CC2=CC=C(C=C2)OC)NC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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